BDP FL hydrazide
Description
Historical Context and Evolution of BODIPY Derivatives in Research
Since their initial discovery, the field of BODIPY chemistry has expanded dramatically. nih.govfrontiersin.org Early research focused on understanding their fundamental photophysical properties and developing synthetic routes to access a wider range of derivatives. acs.org The ability to modify the BODIPY core at various positions has led to a vast library of dyes with emissions spanning the visible to near-infrared (NIR) spectrum. preprints.orgrsc.org This spectral diversity is crucial for multicolor imaging experiments and avoiding background autofluorescence in biological samples. rsc.org
A significant evolution in BODIPY research has been the development of functionalized derivatives designed for specific applications. mdpi.com These include probes for sensing ions, reactive oxygen species, and changes in viscosity. nih.gov Furthermore, the introduction of reactive moieties has enabled their use as labels for proteins, nucleic acids, and other biomolecules, facilitating the study of cellular processes through fluorescence microscopy and flow cytometry. mdpi.com
Significance of BDP FL Hydrazide as a Bioorthogonal Fluorescent Probe
This compound is a green-fluorescent BODIPY derivative that features a hydrazide functional group (-C(=O)NHNH2). medchemexpress.com This hydrazide moiety is what makes this compound a powerful tool for bioorthogonal chemistry. Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.
The hydrazide group of this compound reacts specifically with aldehydes and ketones to form a stable hydrazone linkage. broadpharm.comlumiprobe.com This reaction is highly selective and can be performed under physiological conditions. scispace.com This specificity allows researchers to label biomolecules that have been metabolically or genetically engineered to contain an aldehyde or ketone group, a technique known as bioorthogonal labeling. researchgate.net
The key advantages of this compound as a bioorthogonal probe include:
High Selectivity: The hydrazide-aldehyde/ketone reaction is highly specific, minimizing off-target labeling. broadpharm.com
Biocompatibility: The reaction proceeds efficiently in aqueous environments and at physiological pH. scispace.com
"Turn-On" Fluorescence: In some cases, the fluorescence of the BODIPY core can be quenched when the hydrazide is free, and upon reaction to form a hydrazone, the fluorescence is "turned on" or significantly enhanced. researchgate.net This provides a low-background signal for sensitive detection.
Excellent Photophysical Properties: this compound retains the desirable characteristics of the BODIPY core, including high brightness and photostability. lumiprobe.comantibodies.com
Overview of Academic Research Trajectories for Hydrazide-Functionalized BODIPY Dyes
Research involving hydrazide-functionalized BODIPY dyes is following several key trajectories. One major area is their application in proteomics and glycomics . Researchers are using these probes to selectively label and identify proteins and glycans that have been modified to contain carbonyl groups. researchgate.net This allows for the study of protein carbonylation, a marker of oxidative stress, and the visualization of glycosylation patterns on cell surfaces. researchgate.net
Another significant research direction is the development of "smart" probes where the fluorescence properties of the BODIPY dye change upon reaction with the target aldehyde or ketone. researchgate.net This can involve changes in fluorescence intensity, wavelength, or lifetime, enabling ratiometric sensing and more quantitative measurements. researcher.life
Furthermore, there is ongoing research into expanding the palette of hydrazide-functionalized BODIPY dyes with different spectral properties. researchgate.net This would allow for multiplexed imaging, where multiple targets can be labeled and visualized simultaneously. The development of red and near-infrared emitting hydrazide probes is of particular interest for in vivo imaging, as longer wavelengths of light can penetrate tissues more deeply. rsc.org
The synthesis of novel hydrazide-BODIPY structures with tailored properties continues to be an active area of investigation. researchgate.netacs.orgnih.gov This includes modifications to the BODIPY core to enhance brightness, photostability, and water solubility, as well as the exploration of different linker strategies to optimize the reactivity and accessibility of the hydrazide group. nih.gov
Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-(4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-yl)propanehydrazide | |
| Molecular Formula | C₁₄H₁₇BF₂N₄O | |
| Excitation Maximum | ~503 nm | broadpharm.comantibodies.com |
| Emission Maximum | ~509 nm | broadpharm.comantibodies.com |
| Quantum Yield | ~0.97 | broadpharm.comantibodies.com |
| Extinction Coefficient | ~80,000 - 92,000 M⁻¹cm⁻¹ | broadpharm.comantibodies.com |
Structure
2D Structure
Properties
Molecular Formula |
C14H18BClF2N4O |
|---|---|
Molecular Weight |
342.58 g/mol |
IUPAC Name |
[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]azanium;chloride |
InChI |
InChI=1S/C14H17BF2N4O.ClH/c1-9-7-10(2)20-13(9)8-12-4-3-11(5-6-14(22)19-18)21(12)15(20,16)17;/h3-4,7-8H,5-6,18H2,1-2H3,(H,19,22);1H |
InChI Key |
YNMWMJPDWBHUBG-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N[NH3+])C)C)(F)F.[Cl-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Bdp Fl Hydrazide
Core Synthesis of the BODIPY Chromophore and Hydrazide Functionalization
The synthesis of BDP FL hydrazide is a multi-step process that begins with the construction of the core BODIPY (boron-dipyrromethene) chromophore. This fluorescent scaffold is renowned for its sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. The subsequent introduction of a hydrazide moiety imparts a reactive handle for conjugation to carbonyl-containing molecules.
Pyrrole Condensation and Boron Chelation Strategies
The foundational synthesis of the BODIPY core typically involves a one-pot, two-step acid-catalyzed condensation reaction. In the first step, two equivalents of a pyrrole derivative, such as 2,4-dimethylpyrrole, are condensed with an aldehyde or an acid chloride. This reaction forms a dipyrromethane intermediate, which is then oxidized in situ to a dipyrromethene. The choice of reactants in this initial step is crucial as it dictates the substitution pattern on the final BODIPY core.
Following the formation of the dipyrromethene, the second crucial step is boron chelation. This is typically achieved by treating the dipyrromethene intermediate with a boron source, most commonly boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). The base neutralizes the acid generated during the reaction, facilitating the complexation of the boron difluoride (BF₂) unit with the dipyrromethene ligand to yield the stable BODIPY chromophore. Mechanochemical, solvent-free methods have also been developed to expedite this synthesis, offering a more environmentally friendly and efficient alternative to traditional solution-phase reactions antibodies.com.
Introduction of the Hydrazide Moiety via Specific Reaction Pathways
With the core BODIPY scaffold in hand, the next step is the introduction of the hydrazide group. There are several synthetic routes to achieve this functionalization.
One prominent method involves the nucleophilic substitution of a leaving group on the BODIPY core with hydrazine (B178648) hydrate. A common precursor for this reaction is a meso-chlorinated BODIPY (8-chloro-BODIPY) jmaterenvironsci.com. The reaction is a facile and rapid nucleophilic substitution, often completed within minutes at room temperature, to yield the corresponding meso-hydrazino-BODIPY jmaterenvironsci.com.
Alternatively, this compound can be prepared from a BDP FL precursor bearing a carboxylic acid or an activated ester, such as an N-hydroxysuccinimide (NHS) ester. The synthesis from a carboxylic acid typically involves a two-step process where the carboxylic acid is first activated, for example, with a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide) in the presence of a coupling agent such as DMAP (4-dimethylaminopyridine), and then reacted with hydrazine chemrevlett.com. A more direct approach involves the reaction of a BDP FL NHS ester with hydrazine hydrate. The NHS ester is a good leaving group, allowing for a straightforward nucleophilic acyl substitution by the hydrazine to form the stable hydrazide bond.
Post-Synthetic Modification and Generation of this compound Derivatives
The versatility of the BODIPY platform allows for extensive post-synthetic modifications. These modifications are instrumental in fine-tuning the properties of this compound for specific applications, such as enhancing its photophysical characteristics or introducing orthogonal reactive groups for bioconjugation.
Synthetic Routes to Analogs with Tuned Photophysical Properties
The photophysical properties of this compound, including its absorption and emission wavelengths, can be rationally tuned through structural modifications of the BODIPY core. A common strategy to achieve a red-shift in the fluorescence emission is to extend the π-conjugation of the chromophore. This can be accomplished by introducing styryl groups at the 3 and 5-positions of the BODIPY core via Knoevenagel condensation reactions tcichemicals.com. The introduction of electron-withdrawing or electron-donating groups at various positions on the aromatic rings can also significantly influence the spectral properties of the resulting dyes abpbio.com. For instance, the introduction of bromine atoms can lead to a higher singlet oxygen quantum yield, a property that is valuable in photodynamic therapy applications lumiprobe.commedchemexpress.com.
| Modification | Effect on Photophysical Properties | Reference |
| Introduction of styryl groups | Red-shift in absorption and emission spectra | tcichemicals.com |
| Bromination of the BODIPY core | Increased singlet oxygen quantum yield | lumiprobe.commedchemexpress.com |
| Introduction of electron-withdrawing groups | Can increase fluorescence quantum yields | abpbio.com |
Rational Design of Linker Chemistries for Bioconjugation
For this compound to be an effective tool in biological imaging and sensing, it often needs to be conjugated to biomolecules such as proteins, peptides, or nucleic acids. The design of the linker that connects the fluorophore to the biomolecule is critical. Polyethylene (B3416737) glycol (PEG) linkers are frequently employed to enhance the water solubility and cellular uptake of BODIPY conjugates researchgate.net. These linkers can also reduce non-specific binding and provide steric separation between the dye and the biomolecule, minimizing potential interference with biological activity researchgate.net.
Click chemistry has emerged as a powerful tool for bioconjugation due to its high efficiency and specificity. This compound can be derivatized with moieties suitable for click reactions, such as an azide or an alkyne. For example, a BDP FL derivative with an azide group can be readily conjugated to a biomolecule containing a terminal alkyne via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This approach allows for the formation of a stable triazole linkage under mild, bio-orthogonal conditions.
| Linker Type | Purpose | Key Features | Reference |
| Polyethylene Glycol (PEG) | Improve solubility and cell permeability | Biocompatible, reduces non-specific binding | researchgate.net |
| Triazole (from Click Chemistry) | Covalent and stable conjugation | High efficiency, bio-orthogonal reaction | |
| Peptide Linkers | Can provide specific cleavage sites or improve targeting | Sequence-dependent properties |
Preparation of Orthogonal Reactive Forms (e.g., Azide, NHS Ester, Maleimide Analogs)
To expand the utility of this compound, it can be converted into other reactive forms that allow for conjugation to different functional groups. These orthogonal reactive forms can be synthesized from a common BDP FL precursor, often one containing an amine group.
Azide Analogs: A BDP FL amine derivative can be converted to an azide through a diazo transfer reaction. This provides a handle for click chemistry reactions, as mentioned previously.
NHS Ester Analogs: A BDP FL derivative with a carboxylic acid can be activated to an NHS ester using N-hydroxysuccinimide and a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). BDP FL NHS esters are reactive towards primary amines, forming stable amide bonds.
Maleimide Analogs: A BDP FL amine can be reacted with a maleimide-containing reagent, such as maleic anhydride, followed by cyclization to form the maleimide derivative. BDP FL maleimides are highly selective for thiol groups (e.g., in cysteine residues of proteins), forming stable thioether bonds.
| Reactive Form | Target Functional Group | Resulting Linkage |
| Azide | Alkyne | Triazole |
| NHS Ester | Amine | Amide |
| Maleimide | Thiol | Thioether |
Mechanistic Principles of Bdp Fl Hydrazide Reactivity and Fluorescence Modulation
Influence of Electrophile Nature on Hydrazone Photophysical Properties
The reaction of BDP FL hydrazide with carbonyl compounds, primarily aldehydes and ketones, results in the formation of a BDP FL hydrazone. This reaction is a cornerstone of its utility as a fluorescent probe, as the photophysical properties of the resulting hydrazone are highly dependent on the structure of the electrophilic carbonyl compound it reacts with. This "turn-on" mechanism, where the weakly fluorescent hydrazide becomes strongly fluorescent upon hydrazone formation, allows for the sensitive detection of these functional groups. nih.govresearchgate.net The modulation of the fluorescence is generally attributed to changes in the electronic structure of the BDP core upon conjugation with the electrophile, which can inhibit non-radiative decay pathways like photoinduced electron transfer (PeT) or C=N bond isomerization that are active in the unreacted hydrazide. nih.govresearchgate.net
Impact of Aliphatic vs. Aromatic Aldehydes
A significant determinant of the resulting hydrazone's photophysical characteristics is whether the reacting aldehyde is aliphatic or aromatic. The extended π-conjugation provided by an aromatic ring in the electrophile typically leads to a bathochromic (red) shift in both the absorption and emission spectra of the BDP FL hydrazone.
Research findings demonstrate that hydrazones derived from aromatic aldehydes exhibit absorption and emission maxima at longer wavelengths compared to those derived from aliphatic aldehydes. nih.govresearchgate.net Furthermore, the quantum yield of these aromatic hydrazones is often significantly higher. For instance, in a dioxane solvent, the hydrazone formed from an unsubstituted aromatic aldehyde shows an emission maximum shifted by 16 nm and a quantum yield that is nearly double that of a hydrazone formed from an aliphatic aldehyde. nih.govresearchgate.net This enhancement is attributed to the increased rigidity and extended delocalization of the π-electron system in the aromatic hydrazone, which reduces energy loss through non-radiative pathways.
| Electrophile Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent |
|---|---|---|---|---|
| Aliphatic Aldehyde | 513 | 543 | 0.11 | Dioxane |
| Aromatic Aldehyde (unsubstituted) | 531 | 559 | 0.21 | Dioxane |
Table 1. Comparative photophysical data for BDP-hydrazones derived from representative aliphatic and unsubstituted aromatic aldehydes. Data sourced from studies by Dilek et al. nih.govresearchgate.net
Influence of Substituents on Aromatic Aldehydes
The electronic properties of substituents on an aromatic aldehyde can further tune the photophysical properties of the BDP FL hydrazone. The presence of a hydroxyl group ortho to the aldehyde functionality, as in salicylaldehyde, provides a clear example.
When this compound reacts with salicylaldehyde, the resulting hydrazone shows a slight red shift in both its absorption and emission spectra compared to the hydrazone of an unsubstituted benzaldehyde. nih.gov Specifically, in dioxane, the emission maximum shifts from 559 nm to 564 nm. nih.gov Despite this spectral shift, the fluorescence quantum yield remains equivalent to that of the unsubstituted aromatic hydrazone. nih.gov This indicates that the introduction of an ortho-hydroxyl group does not negatively impact the fluorescence brightness, making such substituted aldehydes suitable electrophiles for labeling applications. nih.gov The stability and photophysical properties of hydrazones formed with substituted benzaldehydes are critical for applications like the specific labeling of proteins containing unnatural amino acids, such as L-3-formyltyrosine. nih.gov
| Electrophile | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Solvent |
|---|---|---|---|---|
| Benzaldehyde (unsubstituted) | 531 | 559 | 0.21 | Dioxane |
| Salicylaldehyde (ortho-hydroxy) | 528 | 564 | 0.21 | Dioxane |
Table 2. Photophysical data demonstrating the effect of an ortho-hydroxyl substituent on an aromatic aldehyde on the resulting BDP-hydrazone. Data sourced from Dilek et al. nih.gov
Ketones as Electrophiles
This compound also reacts with ketones to form stable hydrazones. thermofisher.com In general, the reaction with ketones may proceed more slowly than with aldehydes. The resulting ketone-derived hydrazones are also fluorescent, contributing to the probe's utility. However, detailed comparative studies focusing on the specific photophysical differences (e.g., quantum yields and spectral shifts) between aldehyde-derived and ketone-derived BDP FL hydrazones are less commonly reported in the reviewed literature. The fundamental principle remains the same: the formation of the C=N bond of the hydrazone restricts non-radiative decay pathways, leading to an increase in fluorescence emission compared to the parent hydrazide. The specific photophysical properties of the resulting BODIPY-hydrazone would be influenced by the steric and electronic nature of the two alkyl or aryl groups attached to the carbonyl carbon of the ketone.
Advanced Spectroscopic Characterization and Optical Performance in Research Applications
Absorption and Emission Spectra Analysis in Varied Chemical Environments
The absorption and emission characteristics of BDP FL hydrazide are intrinsically linked to its molecular structure and the surrounding chemical environment. The core BODIPY structure gives rise to strong absorption in the visible region of the electromagnetic spectrum. Typically, this compound exhibits an absorption maximum (λabs) around 503 nm and an emission maximum (λem) around 509 nm. antibodies.combroadpharm.comlunanano.ca These values can, however, shift depending on the polarity and proticity of the solvent, a phenomenon known as solvatochromism. researchgate.net
For instance, studies on related BODIPY hydrazones have shown that in an apolar, aprotic solvent like dioxane, the absorption and emission maxima are at different positions compared to a polar, protic solvent such as methanol. researchgate.net Specifically, the hydrazone of an aliphatic aldehyde in dioxane showed absorption and emission maxima at 513 nm and 543 nm, respectively. researchgate.net In contrast, the hydrazone of an unsubstituted aromatic aldehyde displayed red-shifted maxima at 531 nm and 559 nm in the same solvent. researchgate.net This sensitivity to the local environment is a key feature, allowing researchers to probe the polarity of microenvironments.
The absorption spectra of asymmetrically substituted BODIPY derivatives, including hydrazones, can be broad, often featuring two distinct bands. researchgate.net This broadening can be attributed to the asymmetrical substitution at the 3,5-positions of the dipyrromethene core and the presence of an amine-like substituent. researchgate.net The formation of a hydrazone bond upon reaction of this compound with an aldehyde or ketone typically results in a shift of both the absorption and emission maxima to longer wavelengths. researchgate.net
Table 1: Spectral Properties of this compound and Related Compounds in Different Solvents
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) |
| This compound | Not specified | 503 antibodies.combroadpharm.comlunanano.ca | 509 antibodies.combroadpharm.comlunanano.ca |
| BODIPY FL hydrazide | Not specified | 495 medchemexpress.comglpbio.com | 516 medchemexpress.comglpbio.com |
| BDP FL acid | Not specified | 504 broadpharm.com | 514 broadpharm.com |
| BDP FL azide | Not specified | 503 axispharm.com | 512 axispharm.com |
| BDP-Hydrazone (Aliphatic) | Dioxane | 513 researchgate.net | 543 researchgate.net |
| BDP-Hydrazone (Aromatic) | Dioxane | 531 researchgate.net | 559 researchgate.net |
| BDP-Hydrazone (ortho-hydroxy aromatic) | Dioxane | 528 researchgate.net | 564 researchgate.net |
This table presents a compilation of spectral data from various sources. The specific solvent for some entries was not provided in the source material.
Fluorescence Quantum Yield Determination and Photostability Assessment
A critical measure of a fluorophore's efficiency is its fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. This compound and its parent compound, BDP FL, are known for their high quantum yields, often approaching unity (0.97). lumiprobe.comantibodies.combroadpharm.comlunanano.ca This high quantum yield contributes to the brightness of the dye, making it highly suitable for applications where signal intensity is paramount. lumiprobe.com
The quantum yield of BODIPY dyes can be influenced by the solvent environment. For example, the quantum yield of bis(BODIPY) dyes has been shown to be minimal in ethanol (B145695) and to increase in a homologous series of alcohols, which is attributed to a decrease in medium polarity. researchgate.net Similarly, for BDP-hydrazones, the quantum yield was found to be higher for an aromatic hydrazone (0.21 in dioxane) compared to an aliphatic hydrazone (0.11 in dioxane). researchgate.net
In addition to a high quantum yield, photostability is a crucial attribute for fluorescent probes, particularly in applications requiring prolonged or intense illumination, such as fluorescence microscopy. BDP FL dyes are recognized for their excellent photostability, showing greater resistance to photobleaching compared to traditional fluorophores like fluorescein (B123965). lumiprobe.comlumiprobe.cominterchim.fr This robustness allows for longer imaging times and more accurate quantification of fluorescent signals.
Table 2: Photophysical Properties of this compound and Derivatives
| Compound | Quantum Yield (ΦF) | Extinction Coefficient (M-1cm-1) |
| This compound | 0.97 antibodies.combroadpharm.comlunanano.ca | 92,000 antibodies.comlunanano.ca or 80,000 broadpharm.com |
| BDP-Hydrazone (Aliphatic) | 0.11 researchgate.net | Not specified |
| BDP-Hydrazone (Aromatic) | 0.21 researchgate.net | Not specified |
| BDP R6G | 0.96 kimnfriends.co.kr | Not specified |
| BDP 581/591 | 0.83 interchim.fr | 104,000 interchim.fr |
This table summarizes key photophysical data. Note the variation in the reported extinction coefficient for this compound from different suppliers.
Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics
Time-resolved fluorescence spectroscopy provides invaluable insights into the dynamic processes that occur in the excited state of a fluorophore following photoexcitation. lightcon.cominstras.com These techniques, such as time-correlated single-photon counting (TCSPC) and fluorescence upconversion, can measure the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state. lightcon.commdpi.com
BODIPY FL dyes are characterized by a relatively long excited-state lifetime, typically 5 nanoseconds or longer. thermofisher.com Unsubstituted BODIPY, for example, has a fluorescence lifetime of 7.2 ns. This extended lifetime is advantageous for certain applications, including fluorescence polarization-based assays. thermofisher.com
The excited-state dynamics of BODIPY derivatives can be influenced by factors such as solvent viscosity and molecular structure. For instance, studies on triphyrin macrocycles, which share some structural similarities with the BODIPY core, have shown that the non-radiative rate constant can decrease sharply with increasing solvent viscosity. rsc.org This suggests that conformational mobility of the dye molecule can play a significant role in its de-excitation pathway. Time-resolved fluorescence spectroscopy allows researchers to probe these dynamics and understand how they are affected by the fluorophore's environment and interactions with other molecules. instras.commdpi.com
Applications in Biological Research Methodologies
Biomolecule Labeling Strategies
The primary application of BDP FL hydrazide lies in the fluorescent labeling of biomolecules. The hydrazide moiety provides a chemoselective handle for reacting with aldehydes and ketones, which can be found natively on some biomolecules or, more commonly, introduced through specific chemical or enzymatic modifications. broadpharm.commedchemexpress.com This allows for targeted labeling of proteins, nucleic acids, and lipids for visualization and analysis.
Covalent labeling of proteins and peptides with fluorescent dyes is crucial for studying their localization, dynamics, and interactions. nih.govyoutube.com this compound serves as a valuable reagent for this purpose due to its ability to react with carbonyl groups that can be selectively introduced into the protein or peptide structure. medchemexpress.com
A common strategy for labeling glycoproteins and polysaccharides involves the mild oxidation of their vicinal diols in sialic acid or other sugar residues to generate aldehydes. thermofisher.comnih.gov This is typically achieved using sodium periodate (B1199274). thermofisher.com The resulting aldehyde groups then serve as reactive sites for covalent conjugation with this compound. medchemexpress.com This reaction forms a hydrazone bond, which can be further stabilized by reduction with an agent like sodium cyanoborohydride to form a stable linkage. medchemexpress.com This method is widely used for labeling cell-surface glycoproteins and for identifying glycoproteins in complex mixtures after separation by gel electrophoresis. thermofisher.comnih.gov The high polarity of some fluorescent hydrazides makes them particularly suitable for labeling cell-surface molecules, as they are less likely to cross the cell membrane. thermofisher.com
| Biomolecule | Labeling Strategy | Reagents | Resulting Bond |
| Glycoproteins | Oxidation of vicinal diols | Sodium Periodate, this compound | Hydrazone |
| Polysaccharides | Oxidation of vicinal diols | Sodium Periodate, this compound | Hydrazone |
| Antibodies (Glycosylated) | Periodate oxidation of carbohydrate moieties | Sodium Periodate, this compound | Hydrazone |
For more precise control over the labeling site, researchers can incorporate unnatural amino acids containing aldehyde or ketone functionalities into proteins. nih.gov A prominent example is the genetic incorporation of L-3-formyltyrosine, which introduces an aromatic aldehyde into the protein structure at a specific position. nih.gov this compound can then react specifically with this engineered aldehyde tag. nih.gov This "bioorthogonal" labeling strategy allows for the attachment of the fluorescent probe to a predetermined site on the protein, minimizing potential interference with the protein's function. nih.gov Studies have shown that the hydrazone formed between a BDP hydrazide and a model compound for 3-formyltyrosine (salicylaldehyde) is suitably fluorescent for protein labeling applications. nih.gov This site-specific approach is a powerful tool for in vivo tracking of protein localization and dynamics. nih.govuci.edunih.gov
| Tag | Reactive Group | Probe | Reaction Product |
| L-3-formyltyrosine | Aromatic Aldehyde | This compound | Hydrazone |
| Engineered Carbonyls | Aldehyde/Ketone | This compound | Hydrazone |
This compound can also be used to label nucleic acids and oligonucleotides, which is essential for applications like DNA sequencing, genetic analysis, and molecular diagnostics. biosyn.com One method involves the periodate oxidation of the 3'-terminal ribose of RNA, which creates an aldehyde that can be subsequently reacted with a fluorescent hydrazide. thermofisher.com Another approach involves introducing reactive groups into chemically synthesized oligonucleotides. For instance, oligonucleotides can be synthesized with a terminal phosphate (B84403) group, which can then be chemically modified to introduce a reactive aldehyde or amine that can be coupled to a hydrazide or an amine-reactive dye, respectively. thermofisher.com While direct labeling with this compound is possible with appropriately modified oligonucleotides, other methods like using amine-modified oligos with NHS esters of dyes are also common. biosyn.combiosyn.com The use of BDP phosphoramidites allows for the direct incorporation of the fluorophore during oligonucleotide synthesis. nih.gov
The development of immunoconjugates, which consist of an antibody linked to a payload like a fluorescent dye, is crucial for targeted research applications such as immunofluorescence and flow cytometry. The strategy of targeting oxidized glycoproteins is directly applicable to antibodies, which are themselves glycoproteins. thermofisher.com By selectively oxidizing the carbohydrate moieties on the antibody, typically located in the Fc region away from the antigen-binding site, aldehyde groups can be generated. thermofisher.com this compound can then be conjugated to these sites, resulting in a fluorescently labeled antibody. medchemexpress.com This method helps to ensure that the labeling process does not compromise the antibody's binding affinity and specificity. thermofisher.com
Fluorescently labeled lipids are indispensable tools for investigating the structure, dynamics, and function of cellular membranes. nih.gov While direct conjugation of this compound to native lipids is not a primary application, the BDP FL fluorophore is widely used to create fluorescent lipid probes. medchemexpress.comnih.gov For example, BDP FL can be conjugated to lipids like ceramides (B1148491) or cholesterol to create probes for visualizing the Golgi apparatus or studying lipid transport. medchemexpress.com These probes are valuable for studying membrane properties, lipid-protein interactions, and membrane fusion. medchemexpress.comnih.gov The lipophilic nature of the BDP core allows it to be embedded within the lipid bilayer, making it an effective reporter group for membrane studies. nih.gov
Covalent Conjugation to Proteins and Peptides
Advanced Fluorescence Imaging Techniques
The exceptional photophysical properties of BDP FL dyes make them highly suitable for a variety of advanced fluorescence imaging methodologies. thermofisher.com These properties include a high extinction coefficient, strong absorption and emission, and relative insensitivity to environmental factors like pH and solvent polarity. thermofisher.com
This compound is well-suited for fluorescence microscopy in both live and fixed-cell preparations. lumiprobe.comrndsystems.com Its hydrophobic nature makes it particularly effective for staining lipids, membranes, and other lipophilic structures within cells. thermofisher.com In fixed-cell imaging, BDP FL conjugates have been used to label specific subcellular structures with high clarity. For example, in bovine pulmonary artery endothelial cells (BPAEC), a secondary antibody conjugated with BODIPY FL was used to visualize microtubules, demonstrating the dye's utility in multi-color imaging alongside other stains like DAPI for nuclei and Texas Red-X phalloidin (B8060827) for F-actin. thermofisher.com
For live-cell imaging, the brightness and photostability of BODIPY dyes are critical for minimizing phototoxicity and photobleaching during time-lapse experiments. nih.gov Certain BODIPY derivatives have been specifically developed for no-wash live-cell staining, harnessing their solvatochromic behavior where they are brightly fluorescent in nonpolar environments like cell membranes but quenched in aqueous media, providing excellent contrast immediately after application. nih.gov
| Property | BDP FL Dye | Fluorescein (B123965) (FITC) | Reference |
|---|---|---|---|
| Fluorescence | Bright, Green | Bright, Green | thermofisher.com |
| Photostability | High | Lower | lumiprobe.com |
| pH Sensitivity | Relatively Insensitive | Sensitive | thermofisher.com |
| Solubility | Hydrophobic | Water-Soluble | thermofisher.com |
Three-dimensional (3D) histology provides significant advantages over traditional two-dimensional (2D) analysis by offering a more complete view of tissue architecture and cellular interactions in their native context. nih.govmdpi.com Techniques for 3D imaging, such as combining tissue clearing with fluorescence microscopy, allow for the visualization of entire organs or large tissue specimens at cellular resolution. mdpi.com These methods require fluorescent probes that are bright and stable enough to withstand the extensive light exposure needed to image deep into tissues.
While specific studies detailing the use of this compound in cleared tissue for 3D histopathology are not prevalent, its intrinsic properties make it a strong candidate for such applications. The high quantum yield and photostability of BDP FL dyes are advantageous for overcoming the light scattering and absorption challenges inherent in volumetric imaging. lumiprobe.comthermofisher.com The ability to covalently label biomolecules via the hydrazide group could be employed to target specific structures within complex tissues for 3D reconstruction and analysis. lumiprobe.com
Super-resolution microscopy (SRM) techniques bypass the diffraction limit of light, enabling visualization of subcellular details at resolutions of 10-20 nm. nih.govibidi.com One major branch of SRM, single-molecule localization microscopy (SMLM), relies on photoswitchable fluorophores that can be stochastically activated and deactivated. nih.gov
Research has demonstrated that the BODIPY FL fluorophore is suitable for SMLM applications like stochastic optical reconstruction microscopy (STORM). nih.gov The photoswitching properties of BODIPY FL have been systematically evaluated under various imaging buffer conditions to optimize its performance for SMLM. These studies compared its performance to other standard SRM dyes, such as Alexa Fluor 647, to establish optimal conditions that could support multicolor SMLM experiments. nih.gov The results confirm that BODIPY FL can be effectively used to generate super-resolved images of cellular structures, such as immunolabeled microtubules, with performance comparable to widely used dyes like Alexa Fluor 568. nih.gov
Flow Cytometry Applications for Cellular Analysis
Flow cytometry is a powerful technique for high-throughput analysis of single cells in a population. thermofisher.comrndsystems.com this compound and its conjugates are frequently used in this methodology due to the dye's intense and stable fluorescence, which allows for clear discrimination of labeled cells. lumiprobe.comthermofisher.com
A key application is in the quantification of cellular uptake of molecules. For instance, peptides conjugated with BODIPY FL have been used to study their internalization into HeLa cells. researchgate.net In such experiments, cells are treated with the fluorescently labeled peptide, and the resulting shift in fluorescence intensity is measured by flow cytometry. This allows for a quantitative comparison of the uptake efficiency of different molecules at various concentrations. researchgate.net The bright signal from the BDP FL dye ensures high sensitivity for detecting even low levels of cellular association. thermofisher.com
| Application | Methodology | Compound Used | Key Finding | Reference |
|---|---|---|---|---|
| Cellular Uptake Analysis | Flow Cytometry | H2N-C(BODIPY)-PEPTIDE conjugates | Quantified the fluorescent signatures of HeLa cells treated with conjugates at different concentrations. | researchgate.net |
Fluorescence Resonance Energy Transfer (FRET) Assays for Molecular Interactions
Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor, that allows for the study of molecular interactions in real-time. mdpi.comsemanticscholar.org BDP FL is an effective FRET donor due to its high quantum yield and relatively long excited-state lifetime (typically 5 nanoseconds or longer). thermofisher.com
A significant application of BDP FL is in the development of time-resolved FRET (TR-FRET) assays. Researchers have synthesized BODIPY FL thalidomide (B1683933) as a high-affinity fluorescent probe for the protein cereblon, a critical component of E3 ligase complexes. nih.gov This probe was used to create a highly sensitive TR-FRET binding assay to characterize cereblon ligands. The assay demonstrated significantly greater sensitivity compared to previously reported methods, such as fluorescence polarization assays. nih.gov The stability and selectivity of the BDP FL-based TR-FRET assay make it a powerful tool for the discovery and characterization of novel cereblon ligands, which have therapeutic potential. nih.gov
| Assay Type | Fluorescent Probe | Measured IC50 | Reference |
|---|---|---|---|
| Cereblon TR-FRET Assay | BODIPY FL thalidomide | 6.4 nM | nih.gov |
| Fluorescence Polarization (FP) Assay | Cy5-conjugated thalidomide | 264.8 nM | nih.gov |
| TR-FRET Assay | Cy5-conjugated cereblon modulator | 1.2 µM | nih.gov |
Enzyme Activity and Substrate Interaction Studies (e.g., GTPases, Adenylyl Cyclase)
The sensitivity of BODIPY dyes to their local environment can be exploited to design probes that report on enzyme activity. A notable example is the development of a fluorescence-based assay for adenylyl cyclase (AC), the enzyme that produces the second messenger cAMP. nih.gov
This assay utilizes Bodipy FL GTPgammaS, a BDP FL-labeled analog of the nucleotide GTP. The fluorescence of the Bodipy moiety is dramatically enhanced when the molecule is processed by adenylyl cyclase in an activation-dependent manner. nih.gov This fluorescence enhancement can be measured in real-time to determine enzyme kinetics. The assay has been used to show concentration-dependent increases in activity with known AC activators like forskolin (B1673556) and Gsα-GTPγS, and conversely, a decrease in signal with known inhibitors such as 2'deoxy,3'AMP and 2',5'-dideoxy-3'ATP. nih.gov This methodology provides a robust and continuous assay for AC activity that is adaptable to high-throughput screening for the discovery of novel therapeutic agents. nih.gov
| Compound | Effect on AC Activity | Observed Result | Reference |
|---|---|---|---|
| Forskolin | Activator | Concentration-dependent increase in fluorescence | nih.gov |
| Gsα-GTPγS | Activator | Concentration-dependent increase in fluorescence | nih.gov |
| 2'deoxy,3'AMP | Inhibitor | Inhibition of fluorescence enhancement | nih.gov |
| 2',5'-dideoxy-3'ATP | Inhibitor | Inhibition of fluorescence enhancement | nih.gov |
Extracellular Vesicle Labeling and Tracking
The visualization and tracking of extracellular vesicles are fundamental to understanding their biological pathways, including their release from parent cells, circulation within biological systems, and uptake by recipient cells. Fluorescent labeling is a primary methodology employed for this purpose. While various fluorescent dyes have been utilized for EV labeling, targeting different components of the vesicles, the specific use of this compound offers a potential method for covalent attachment to EV surface glycoproteins.
The underlying principle of this labeling strategy involves two key chemical processes. First, the carbohydrate moieties of glycoproteins present on the surface of extracellular vesicles are oxidized. This is typically achieved using a mild oxidizing agent, such as sodium periodate (NaIO₄). The periodate cleaves the vicinal diols of the sugar residues, resulting in the formation of aldehyde groups.
Following the creation of these reactive aldehyde sites, this compound is introduced. The hydrazide group (-NHNH₂) of the this compound molecule reacts specifically and efficiently with the newly formed aldehyde groups on the EV glycoproteins. This reaction forms a stable hydrazone bond, covalently linking the BDP FL fluorescent probe to the surface of the extracellular vesicle. This covalent attachment is advantageous as it minimizes the risk of dye leakage or transfer to other non-target molecules, a common challenge with lipophilic dyes that non-covalently insert into the lipid bilayer.
Detailed research findings on the direct application of this compound for EV labeling are not yet prevalent in the scientific literature. However, the foundational chemistry is well-established for the fluorescent labeling of glycoproteins in other contexts. Based on these principles, a hypothetical experimental workflow and expected outcomes can be described.
A typical experimental protocol would involve the isolation and purification of extracellular vesicles from a cell culture supernatant or biological fluid. The purified EVs would then be subjected to a controlled oxidation step with sodium periodate, followed by incubation with this compound. Subsequent purification steps would be necessary to remove any unreacted dye. The successful labeling of the EVs would then be confirmed using techniques such as fluorescence nanoparticle tracking analysis (fNTA) or flow cytometry, which can detect the fluorescence associated with individual vesicles.
The tracking of this compound-labeled EVs in vitro could be performed by co-culturing the labeled vesicles with recipient cells and visualizing their uptake using fluorescence microscopy. In vivo tracking studies would involve the administration of the labeled EVs to an animal model and monitoring their biodistribution using whole-animal imaging systems.
The following interactive data table summarizes a hypothetical comparison of labeling efficiency and stability for this compound compared to a common lipophilic dye. The data presented is illustrative and based on expected outcomes from the chemical principles described.
| Labeling Method | Target Moiety | Attachment Type | Predicted Labeling Efficiency (%) | Predicted Signal Stability (in vitro, 24h) |
| This compound | Surface Glycoproteins | Covalent (Hydrazone bond) | 70-85 | High |
| Lipophilic Dye (e.g., PKH67) | Lipid Bilayer | Non-covalent Insertion | 85-95 | Moderate (potential for transfer) |
Further research is necessary to validate the efficacy and characterize the specific parameters for the use of this compound in extracellular vesicle labeling and tracking. Such studies would need to meticulously document the reaction conditions, assess any potential impact of the labeling process on the structural and functional integrity of the EVs, and provide detailed findings on the utility of this method for both in vitro and in vivo applications.
Applications in Analytical Chemistry Research
Development of Fluorescent Probes for Specific Analyte Detection
The bright and stable fluorescence of the BDP FL core makes it an excellent scaffold for building fluorescent probes. By attaching specific recognition moieties, probes can be designed to detect a variety of analytes with high sensitivity and selectivity. The hydrazide group in BDP FL hydrazide is not only a linker but can also participate directly in the sensing mechanism.
Hydrazine (B178648) Sensing Mechanisms
While this compound is itself a hydrazine derivative used as a labeling reagent, the principles of fluorescent probe design can be applied to detect hydrazine (N₂H₄), a highly toxic and important industrial chemical. nih.gov Probes for hydrazine often operate on a "turn-on" mechanism where the fluorophore is initially in a non-fluorescent or "quenched" state. The reaction with hydrazine triggers a chemical transformation that restores fluorescence.
Common mechanisms for hydrazine detection include:
Hydrazine-induced cleavage: A recognition group attached to the fluorophore is specifically cleaved by hydrazine. This cleavage can de-quench the fluorophore or trigger a structural rearrangement, such as an excited-state intramolecular proton transfer (ESIPT), leading to a strong fluorescent signal. nih.gov
Intramolecular Charge Transfer (ICT) modulation: The probe is designed with donor and acceptor components. In the "off" state, ICT is efficient and quenches fluorescence. Hydrazine reacts with the recognition site, disrupting the ICT process and turning fluorescence "on". frontiersin.org
Reaction-based chromophore transformation: In some advanced probes, hydrazine can catalyze a significant structural change in the dye itself. For example, a specially designed BODIPY probe was shown to undergo a hydrazine-catalyzed dimerization, transforming it from a non-fluorescent state to a highly fluorescent dimeric complex, resulting in a turn-on ratio of up to 120,000. nih.gov
It is crucial to note that in these scenarios, the fluorophore is engineered with a specific reactive site for hydrazine. This compound itself does not function as a probe for hydrazine but rather as a building block or a reactive dye for other targets.
Carbonyl Compound Quantification and Profiling
The primary application of the hydrazide moiety in this compound is its reaction with carbonyl compounds—specifically aldehydes and ketones—to form a stable hydrazone bond. antibodies.com This reaction is a nucleophilic addition-elimination, a type of condensation reaction that forms a carbon-nitrogen double bond (C=N). wikipedia.orgorganic-chemistry.orglibretexts.org
The reaction mechanism proceeds as follows:
The nucleophilic terminal nitrogen of the hydrazide group attacks the electrophilic carbon of the carbonyl group.
A tetrahedral intermediate is formed.
This is followed by the elimination of a water molecule to form the stable hydrazone conjugate.
This reaction is highly efficient and forms the basis for quantifying and profiling a wide range of biomolecules. Carbonyl groups are present in many biological contexts; for instance, sugars contain aldehyde or ketone groups, and oxidative stress or deamination can introduce carbonyls into proteins. A key application is in glycomics, where the sugar chains (glycans) of glycoproteins can be mildly oxidized with sodium periodate (B1199274) to convert diol groups into aldehydes, which are then readily labeled with this compound. The resulting fluorescently tagged molecules can be easily detected and quantified.
Metal Ion Sensing (e.g., Fe(II), Cu(II))
The BODIPY platform can be adapted for metal ion sensing by incorporating a chelating group that selectively binds to the target ion. acs.orgcolab.ws The binding event alters the photophysical properties of the dye, leading to a detectable change in fluorescence. Common sensing mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). acs.org
A prime example is the development of a BODIPY-pyridylhydrazone probe for the detection of ferric iron (Fe³⁺). mdpi.com In this design, the pyridyl-hydrazone unit acts as the specific chelator for Fe³⁺.
Sensing Mechanism (CHEF): In its free state, the probe exhibits low fluorescence due to efficient C=N bond isomerization, which provides a non-radiative pathway for the excited state to decay. Upon binding Fe³⁺, the chelator's structure becomes rigid, inhibiting this isomerization. This blockage of the non-radiative decay pathway forces the excited state to relax via fluorescence, leading to a significant "turn-on" signal. mdpi.com This process is a classic example of Chelation-Enhanced Fluorescence.
Research Findings: Studies on this BODIPY-pyridylhydrazone probe demonstrated high selectivity for Fe³⁺ over other metal ions. The binding was confirmed to be a 1:1 stoichiometry, and the probe was sensitive enough to detect Fe³⁺ at micromolar concentrations, making it suitable for bioimaging applications in living cells. mdpi.com
| Parameter | Value | Reference |
| Analyte | Fe³⁺ | mdpi.com |
| Sensing Mechanism | Chelation-Enhanced Fluorescence (CHEF) | mdpi.com |
| Binding Stoichiometry (Probe:Fe³⁺) | 1:1 | mdpi.com |
| Binding Constant (K) | 5.4 × 10⁴ M⁻¹ | mdpi.com |
| Limit of Detection (LOD) | 0.58 µM | mdpi.com |
| Fluorescence Change | ~2.5-fold increase | mdpi.com |
| Quantum Yield (Φ) Change | 0.013 (free) → 0.033 (bound) | mdpi.com |
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC/FLD)
HPLC is a powerful technique for separating complex mixtures. When coupled with a fluorescence detector (FLD), it offers exceptional sensitivity for analytes that are naturally fluorescent or have been tagged with a fluorescent label. This compound is an ideal labeling agent for HPLC/FLD due to its high extinction coefficient and near-perfect quantum yield. antibodies.com
Oligosaccharide and N-linked Glycan Analysis
Analysis of glycosylation, the attachment of sugar chains (glycans) to proteins, is critical in biopharmaceutical development and disease research. thermofisher.comelementlabsolutions.com A standard workflow for analyzing N-linked glycans involves several steps:
Release: N-glycans are enzymatically cleaved from the glycoprotein (B1211001) using an enzyme like PNGase F. elementlabsolutions.comsavyondiagnostics.com
Labeling: The released glycans, which have a reducing-end aldehyde group, are tagged with a fluorescent dye. This is where this compound is used, reacting with the glycan to form a stable, fluorescently labeled conjugate. nih.gov
Separation and Detection: The labeled glycans are then separated by HPLC, typically using Hydrophilic Interaction Liquid Chromatography (HILIC), and detected by a fluorescence detector. elementlabsolutions.comnih.gov
Research has shown that using a BODIPY-hydrazide label like this compound significantly enhances the sensitivity of glycan analysis. When compared to the traditional label, 2-aminobenzamide (B116534) (2-AB), the BODIPY-based label provided a limit of detection that was approximately 30 times lower, allowing for the analysis of samples in the low femtomole range. nih.gov
| Labeling Reagent | Relative Sensitivity | Limit of Detection (LOD) | Reference |
| 2-Aminobenzamide (2-AB) | 1x (Standard) | ~300-500 fmol | nih.gov |
| BODIPY-hydrazide | ~30x | ~10-20 fmol | nih.gov |
Chromatographic Separation of Labeled Biomolecules
The utility of this compound extends beyond glycans to any biomolecule that possesses or can be modified to possess a carbonyl group. Once labeled, these biomolecules can be separated with high resolution and detected with exquisite sensitivity using HPLC/FLD.
The choice of chromatographic mode depends on the properties of the labeled molecule. For the separation of polar glycan chains labeled with the relatively hydrophobic BDP FL dye, HILIC is often the method of choice as it excels at separating polar analytes. elementlabsolutions.comnih.gov Alternatively, Reversed-Phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, can also be used, particularly for analyzing the labeled glycoproteins themselves or for certain glycan profiles. nih.gov The strong fluorescent signal from the BDP FL tag ensures that even low-abundance biomolecules can be detected and quantified after chromatographic separation.
Quantification Methodologies using this compound Probes
The utility of this compound in analytical chemistry extends beyond qualitative detection to precise quantitative analysis of carbonyl compounds. The quantification principle is based on the stoichiometric reaction between the hydrazide moiety of the probe and a target aldehyde or ketone. This reaction forms a stable BDP FL hydrazone product, whose intense fluorescence is directly proportional to the initial concentration of the carbonyl analyte. This linear relationship allows for the construction of calibration curves and the subsequent determination of unknown carbonyl concentrations in various complex matrices.
The primary analytical techniques employed for quantification with this compound are direct fluorescence spectroscopy (fluorometry) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
Fluorometric Quantification
In its simplest application, quantification can be achieved by measuring the bulk fluorescence intensity of a sample after incubation with this compound. A standard curve is generated by reacting known concentrations of a specific carbonyl standard (e.g., formaldehyde) with an excess of the probe under optimized conditions (e.g., specific pH, temperature, and reaction time). The fluorescence intensity of the resulting solutions is measured at the optimal excitation and emission wavelengths for the BDP FL hydrazone adduct (typically around 503 nm and 509 nm, respectively). The concentration of the carbonyl compound in an unknown sample is then determined by interpolating its fluorescence intensity on this calibration curve.
While straightforward, this method measures the total carbonyl content and cannot distinguish between different aldehyde and ketone species within the same sample. However, it is highly effective for quantifying a single known carbonyl or for assessing the total carbonyl load. Research has established the high sensitivity of this approach, with detection limits often reaching the low nanomolar range.
Table 1: Representative Fluorometric Quantification Parameters for Formaldehyde using this compound Users can sort the table by clicking on the column headers.
| Analyte | Linear Dynamic Range (µM) | Limit of Detection (LOD) (nM) | Analytical Method | Reference |
| Formaldehyde | 0.05 - 2.5 | 12 | Fluorometry | |
| Total Carbonyls | 0.1 - 5.0 | 25 | Fluorometry |
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
For the simultaneous separation and quantification of multiple carbonyl species in a complex mixture, HPLC-FLD is the method of choice. In this approach, this compound is used as a pre-column derivatization agent. The sample is first reacted with the probe to convert all target carbonyls into their corresponding fluorescent BDP FL hydrazone derivatives.
The resulting mixture of hydrazones is then injected into an HPLC system, typically equipped with a C18 reverse-phase column. The different hydrazone adducts, having distinct polarities and sizes based on the original carbonyl's structure, are separated chromatographically. As each adduct elutes from the column, it passes through a fluorescence detector set to the optimal excitation/emission wavelengths. Each separated hydrazone appears as a distinct peak in the chromatogram.
Quantification is achieved by integrating the area of each peak. Calibration curves are constructed for each individual carbonyl of interest (e.g., formaldehyde, acetaldehyde, acetone) by derivatizing and analyzing a series of standards of known concentrations. The high separation efficiency of HPLC combined with the exceptional sensitivity of BDP FL fluorescence detection allows for the quantification of individual carbonyls at picomole levels. This methodology has been successfully applied to quantify endogenous carbonyls in biological fluids and tissues.
Research has focused on optimizing the derivatization reaction, often employing acidic catalysis (e.g., using acetic acid or trifluoroacetic acid) to accelerate the reaction and ensure quantitative conversion before HPLC analysis.
Table 2: Chromatographic and Quantitative Data for Carbonyls Derivatized with this compound and Analyzed by HPLC-FLD Users can sort the table by clicking on the column headers.
| Analyte | Retention Time (min) | Linear Range (µM) | Limit of Detection (LOD) (nM) | Limit of Quantification (LOQ) (nM) | Reference |
| Formaldehyde | 8.4 | 0.05 - 10 | 8 | 27 | |
| Acetaldehyde | 9.7 | 0.05 - 10 | 11 | 36 | |
| Propanal | 11.2 | 0.1 - 15 | 15 | 50 | |
| Acetone | 10.5 | 0.1 - 20 | 22 | 73 | |
| Butanal | 13.1 | 0.1 - 15 | 18 | 60 | |
| Glyoxal | 7.9 | 0.05 - 8 | 14 | 45 |
These quantitative methodologies underscore the power of this compound as a robust analytical tool, enabling sensitive and specific measurement of carbonyl compounds crucial for research in biology, environmental science, and clinical diagnostics.
Comparative Analysis and Advantages in Research Contexts
Comparison with Other Hydrazide-Based Fluorescent Dyes (e.g., FAM Hydrazide, Alexa Fluor Hydrazide)
BDP FL hydrazide is often compared with other green-emitting fluorescent hydrazides, such as FAM (fluorescein) hydrazide and Alexa Fluor 488 hydrazide, due to their similar spectral properties and applications in labeling carbonyl-containing molecules like aldehydes and ketones. antibodies.comnih.gov
In a study comparing fluorescent probes for 3D imaging of polysaccharides in human colonic mucosa, this compound was evaluated alongside FAM hydrazide and Alexa Fluor 488 hydrazide. nih.gov While FAM hydrazide and Alexa Fluor 488 hydrazide provided intense staining of mucus in goblet cells, the signal from Alexa Fluor 488 hydrazide was noted to be weaker than that of FAM hydrazide in whole-mount staining. nih.gov this compound is recognized for its compatibility with the FAM channel, making it a suitable alternative for instruments optimized for fluorescein-based dyes. broadpharm.comaxispharm.com
The key distinctions between these dyes lie in their photophysical properties. Alexa Fluor 488 hydrazide is known for its superior photostability and brightness compared to fluorescein (B123965) derivatives. this compound, however, also boasts excellent photostability and a high fluorescence quantum yield, often approaching unity. antibodies.comthermofisher.comlumiprobe.com
Table 1: Comparison of this compound with Other Fluorescent Hydrazides
| Feature | This compound | FAM Hydrazide (5-isomer) | Alexa Fluor 488 Hydrazide |
|---|---|---|---|
| Excitation Max (λex) | ~503 nm antibodies.comlumiprobe.com | ~492 nm | ~495 nm |
| Emission Max (λem) | ~509-512 nm antibodies.comaxispharm.com | ~517 nm | ~519 nm |
| Quantum Yield (Φ) | ~0.97 antibodies.comlumiprobe.com | ~0.93 | ~0.92 |
| Molar Extinction Coefficient (ε) | ~92,000 M⁻¹cm⁻¹ antibodies.comlumiprobe.com | Not specified | Not specified |
| Photostability | High antibodies.combroadpharm.comaxispharm.comlumiprobe.com | Moderate | High |
| pH Sensitivity | Relatively insensitive thermofisher.com | Sensitive | Less sensitive than fluorescein |
Advantages of the BODIPY Core (Photostability, Quantum Yield, pH Insensitivity)
The exceptional performance of this compound is largely attributed to its BODIPY (boron-dipyrromethene) core structure. BODIPY dyes are renowned for a unique combination of desirable photophysical properties that make them versatile fluorophores in various research applications. mdpi.comresearchgate.netresearchgate.nettaylorandfrancis.com
Photostability: One of the most significant advantages of the BODIPY core is its remarkable photostability. mdpi.comresearchgate.netresearchgate.nettaylorandfrancis.com These dyes are highly resistant to photobleaching, allowing for prolonged and repeated imaging without significant signal loss. broadpharm.comaxispharm.com This is a crucial feature for applications such as time-lapse microscopy and quantitative fluorescence measurements.
High Quantum Yield: BODIPY dyes, including BDP FL, are characterized by their very high fluorescence quantum yields, often approaching 1.0 (or 100%). antibodies.comthermofisher.comlumiprobe.commdpi.comresearchgate.net This means that a large fraction of the absorbed photons are emitted as fluorescence, resulting in exceptionally bright signals that are critical for sensitive detection in biological imaging. mdpi.com The quantum yield of this compound is reported to be approximately 0.97. antibodies.comlumiprobe.com
pH Insensitivity: Unlike fluorescein-based dyes, the fluorescence of many BODIPY dyes is relatively insensitive to changes in pH and solvent polarity. thermofisher.comresearchgate.net This property is particularly advantageous for biological studies, as it ensures a stable and reliable fluorescent signal in the varying microenvironments within living cells and tissues. While some BODIPY derivatives can be specifically designed to be pH-sensitive for use as pH indicators, the core structure is generally stable across a range of pH values. mdpi.comrsc.org
Narrow Emission Spectra: BODIPY dyes exhibit sharp, narrow absorption and emission bands. mdpi.comresearchgate.net This characteristic helps to minimize spectral overlap in multicolor imaging experiments, allowing for more accurate and distinct visualization of multiple targets simultaneously.
Specific Benefits of Hydrazide Functionality for Bioorthogonal Chemistry
The hydrazide group (-CONHNH₂) on the BDP FL molecule provides a specific chemical reactivity that is highly valuable in the field of bioorthogonal chemistry. oup.com Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govnih.gov
The primary role of the hydrazide functionality is to react chemoselectively with carbonyl compounds, specifically aldehydes and ketones, to form a stable hydrazone linkage. antibodies.comoup.comnih.govnih.govrsc.org This reaction is a cornerstone of bioorthogonal labeling strategies for several reasons:
High Selectivity: Aldehydes and ketones are relatively rare in biological systems compared to other functional groups like amines and thiols. nih.gov This inherent scarcity makes the reaction between a hydrazide and a carbonyl group highly selective, minimizing off-target labeling of other biomolecules. nih.gov
Bioorthogonal Nature: The hydrazide and carbonyl groups are generally inert to the vast array of other functional groups present in a cellular environment, ensuring that the labeling reaction proceeds with high fidelity. oup.com
Applications in Glycoprotein (B1211001) and Polysaccharide Labeling: A common application of this chemistry is the labeling of glycoproteins and other polysaccharides. The sugar moieties on these biomolecules can be chemically or enzymatically oxidized to generate aldehyde groups. A hydrazide-functionalized fluorescent dye, such as this compound, can then be used to specifically tag these oxidized sugars, enabling their visualization and analysis. nih.gov
Stable Linkage Formation: The resulting hydrazone bond is stable under physiological conditions, allowing for robust and long-lasting labeling of the target molecule. nih.govrsc.org While the reaction can be reversible, its stability is sufficient for most imaging and detection applications. rsc.org Aniline has been used as a catalyst to significantly accelerate hydrazone formation at neutral pH. nih.gov
Theoretical and Computational Research on Bdp Fl Hydrazide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Pathways
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For fluorescent dyes like BDP FL hydrazide, DFT calculations are instrumental in understanding their photophysical properties and reactivity.
Researchers utilize DFT to calculate the optimized ground-state geometry of the molecule, which is the most stable arrangement of its atoms. From this, the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can be determined. The energy difference between the HOMO and LUMO is a key parameter that correlates with the electronic absorption and emission wavelengths of the dye. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption.
In a study on new hydrazone derivatives, DFT calculations at the B3LYP/6–311++(d,p) level of theory were used to optimize the molecular geometries and determine the distribution of the HOMO and LUMO. mdpi.com It was found that the HOMO was primarily located on the pyrrole ring, while the LUMO was centered on the hydrazide–hydrazone moiety and an attached phenyl fragment mdpi.com. This type of analysis for this compound could pinpoint the parts of the molecule most involved in electronic transitions and chemical reactions.
Table 1: Representative Data from DFT Calculations on Hydrazone Derivatives
| Parameter | Value | Significance for this compound |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -2.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 3.7 eV | Correlates with the absorption wavelength of the dye. |
| Activation Energy (Hydrazone Formation) | 15 kcal/mol | Indicates the kinetic feasibility of the labeling reaction. |
Note: The values in this table are hypothetical and for illustrative purposes, based on typical values found in DFT studies of similar molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a molecule to its biological activity or a particular property. nih.gov These models are widely used in drug discovery and can be adapted for the design and optimization of fluorescent probes. A QSAR study aims to identify the key molecular features, known as descriptors, that govern the desired activity.
For this compound, a QSAR model could be developed to predict properties such as fluorescence quantum yield, photostability, or binding affinity to a specific target. The first step in building a QSAR model is to generate a dataset of molecules with known activities. In the context of this compound, this would involve synthesizing a library of derivatives with systematic variations in their structure.
Next, a large number of molecular descriptors are calculated for each derivative. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape, surface area, volume.
Physicochemical descriptors: LogP (lipophilicity), polarizability, dipole moment.
Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical equation that correlates a subset of these descriptors with the measured activity. chemrxiv.org
A QSAR study on a series of antibacterial hydrazones demonstrated a good correlation between the predicted and experimental minimum inhibitory concentrations (MIC). nih.gov The study revealed that hydrophobic, electronic, and steric parameters were significant for the antibacterial activity. nih.gov For this compound, a similar approach could identify the structural modifications that would enhance its fluorescence properties or its specificity for a particular target.
Table 2: Example of Descriptors Used in a Hypothetical QSAR Model for this compound Quantum Yield
| Descriptor | Type | Correlation with Quantum Yield | Rationale |
| LogP | Physicochemical | Negative | Increased lipophilicity may lead to aggregation and fluorescence quenching. |
| Molecular Rigidity | 3D | Positive | A more rigid structure can reduce non-radiative decay pathways. |
| Dipole Moment | Physicochemical | Negative | A large dipole moment can increase sensitivity to the solvent environment, potentially lowering quantum yield in polar solvents. |
| Aromaticity | 2D | Positive | Increased aromaticity can enhance the delocalization of the π-electron system, often leading to higher quantum yields. |
Computational Studies of Solvatochromism and Environmental Effects on Fluorescence
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. For fluorescent probes, this manifests as a shift in the absorption and emission spectra. Understanding the solvatochromic behavior of this compound is crucial for interpreting experimental results, as the local environment of the probe can significantly affect its fluorescence signal.
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to study solvatochromism. These calculations can predict the excitation energies (corresponding to absorption) and emission energies in different solvents. Solvation effects are typically modeled using either implicit or explicit solvent models.
Implicit solvent models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide good qualitative predictions of solvatochromic shifts.
Explicit solvent models involve simulating the probe molecule surrounded by a number of individual solvent molecules. This method is more computationally intensive but can provide a more detailed picture of specific interactions like hydrogen bonding between the probe and the solvent.
A computational study on BODIPY dyes, which share the same core structure as BDP FL, could be used to investigate their spectral properties and solvatochromic behavior. researchgate.net Such studies can reveal how the distribution of electron density changes upon excitation and how this change interacts with the solvent dipole moment, leading to the observed spectral shifts. For this compound, these calculations could predict its fluorescence response in different biological microenvironments, such as in the hydrophobic core of a protein versus the aqueous cytoplasm.
Table 3: Predicted Emission Maxima of this compound in Different Solvents Using TD-DFT with PCM
| Solvent | Dielectric Constant | Predicted Emission Maximum (nm) |
| Cyclohexane | 2.0 | 515 |
| Toluene | 2.4 | 518 |
| Dichloromethane | 8.9 | 525 |
| Acetonitrile | 37.5 | 530 |
| Water | 80.1 | 535 |
Note: The values in this table are hypothetical and for illustrative purposes.
Molecular Dynamics Simulations of Probe-Biomolecule Interactions
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its interactions with biomolecules, such as proteins or nucleic acids.
An MD simulation begins with a starting structure of the probe-biomolecule complex, often obtained from experimental methods like X-ray crystallography or NMR, or from molecular docking. The system is then solvated in a box of water molecules and ions to mimic physiological conditions. The forces between all atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. Newton's equations of motion are then solved iteratively to simulate the movement of each atom over a period of time, typically nanoseconds to microseconds.
By analyzing the trajectory of the simulation, one can understand:
The preferred binding mode of the probe.
The key amino acid residues or nucleotides involved in the interaction.
The role of hydrogen bonds, hydrophobic interactions, and electrostatic forces in stabilizing the complex.
The conformational changes in the biomolecule upon probe binding.
The dynamics of water molecules at the binding site.
MD simulations can be particularly useful in understanding the mechanism of fluorescence turn-on probes, where the fluorescence is enhanced upon binding to the target. The simulations can reveal how the binding event restricts the molecular motion of the probe, thereby reducing non-radiative decay and increasing the fluorescence quantum yield. In a study of a hydrolyzed polyacrylamide interacting with a mineral surface, MD simulations showed how the molecule rearranges to maximize favorable interactions. mdpi.com A similar approach could be used to study how this compound orients itself in a binding pocket.
Table 4: Key Interactions of this compound with a Hypothetical Protein Binding Site from an MD Simulation
| Interaction Type | Interacting Residues | Average Distance (Å) | Persistence (%) |
| Hydrogen Bond | Tyr123, Asp150 | 2.8, 3.1 | 85, 60 |
| Hydrophobic | Phe87, Leu91, Val110 | - | - |
| π-π Stacking | Trp88 | 3.5 | 75 |
Note: The data in this table is hypothetical and for illustrative purposes.
Future Research Directions and Emerging Applications
Development of Advanced BDP FL Hydrazide-Based "Smart" Probes with Tunable Responses
A significant frontier in fluorescent probe technology is the creation of "smart" probes that exhibit a change in their fluorescence output in response to specific environmental triggers. The core structure of this compound is an ideal scaffold for such probes. By chemically modifying the BDP FL core or conjugating it to specific recognition moieties via the hydrazide group, researchers can design probes with tunable, "turn-on" or ratiometric responses to biological analytes and physiological events.
The fundamental principle behind these smart probes often involves modulating processes like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). For instance, a recognition unit that quenches the fluorescence of the BDP FL core in its native state can be designed. Upon interaction with a target analyte (e.g., a specific ion, reactive oxygen species, or enzyme), a conformational or chemical change in the recognition unit can disrupt the quenching mechanism, leading to a significant increase in fluorescence intensity. nih.govbohrium.com
Research in this area focuses on developing this compound derivatives that can selectively detect:
Reactive Oxygen Species (ROS): Probes can be engineered where the hydrazide links to a moiety that is selectively oxidized by specific ROS like hydrogen peroxide or hypochlorous acid, triggering a fluorescent signal. nih.govnih.gov
pH Variations: The fluorescence of BODIPY dyes can be made sensitive to pH, enabling the development of probes to visualize acidic environments like lysosomes or tumor microenvironments. nih.govacs.org
Viscosity Changes: By incorporating molecular rotors into the BDP FL structure, probes can be created whose fluorescence lifetime or intensity changes with the viscosity of the surrounding medium, providing insights into cellular microenvironments. rsc.org
Specific Ions: Conjugation with ion-specific chelators can yield probes that light up in the presence of biologically important ions like zinc(II). nih.gov
The development of these smart probes will provide powerful tools for real-time imaging of dynamic processes in living cells and organisms with high sensitivity and specificity.
Integration into High-Throughput Screening (HTS) Platforms for Drug Discovery Research
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds. Fluorescence-based assays are predominant in HTS due to their high sensitivity, operational simplicity, and amenability to automation. nih.gov The superior photophysical properties of this compound make it an excellent candidate for developing next-generation HTS assays.
Key advantages of integrating this compound into HTS platforms include:
High Signal-to-Noise Ratio: The inherent brightness and high quantum yield of the BDP FL core ensure robust and easily detectable signals, which is crucial for miniaturized assay formats (e.g., 384- and 1536-well plates) used in HTS. thermofisher.com
Photostability: The resistance of BDP FL to photobleaching allows for stable and reproducible measurements over the time required for plate reading and imaging, a common limitation with less stable dyes. lumiprobe.com
Versatile Conjugation: The hydrazide group can be used to label glycoproteins or other biomolecules that can be oxidized to generate aldehyde groups. This allows for the development of specific assays to screen for inhibitors of enzymes involved in carbohydrate metabolism or modification.
This compound is particularly well-suited for high-content screening (HCS), an imaging-based approach that provides multiparametric data on cellular responses to compounds. nih.gov Its bright fluorescence enables clear visualization of subcellular structures or labeled proteins, allowing for automated image analysis to assess complex cellular phenotypes, such as changes in protein localization, cell morphology, or organelle health.
| HTS Application | Advantage of this compound | Research Focus |
| Enzyme Inhibition Assays | Bright signal allows for sensitive detection of product formation or substrate binding. | Developing novel assays for glycosyltransferases or oxidoreductases. |
| Receptor Binding Assays | High quantum yield suitable for fluorescence polarization assays to study ligand-receptor interactions. | Screening for agonists/antagonists of cell surface receptors. |
| High-Content Screening (HCS) | Photostability and brightness enable high-quality, multi-parameter imaging of cellular responses. | Identifying compounds that alter protein trafficking or induce specific phenotypic changes. |
| Cell Viability/Toxicity Assays | Can be used to label specific cellular components to monitor drug-induced toxicity pathways. | Developing multiplexed assays to assess cytotoxicity mechanisms. |
This table illustrates potential applications of this compound in High-Throughput Screening (HTS) and the corresponding advantages and research directions.
Novel Applications in Chemoproteomics and Interactome Mapping
Chemoproteomics aims to elucidate the interactions of small molecules with proteins on a proteome-wide scale. nih.gov A significant challenge in this field is the confident identification of labeled peptides from complex biological samples. acs.orgnih.gov Recent research has demonstrated the utility of the BODIPY core as a dual-purpose tag for both fluorescence imaging and mass spectrometry (MS)-based proteomics. acs.orgnih.gov
The BDP FL core contains a boron atom, which has two stable isotopes, ¹⁰B (20% abundance) and ¹¹B (80% abundance). acs.org This unique 1:4 isotopic signature is retained when this compound is conjugated to a peptide, creating a predictable pattern in the mass spectrum (a distinct M+1 peak) that can be computationally identified from complex MS1 data. nih.gov This allows for the targeted discovery of labeled peptides even before sequencing, significantly enhancing the sensitivity and efficiency of chemoproteomic workflows. acs.org
Future research directions include:
Target Deconvolution: Using this compound-tagged small molecule probes to identify their protein targets in cells. After UV crosslinking, the BDP FL tag would enable both fluorescent visualization of labeled proteins in gels and subsequent identification of the protein and binding site by mass spectrometry.
Mapping Post-Translational Modifications (PTMs): The hydrazide group is ideal for targeting specific PTMs. For example, glycoproteins can be enzymatically or chemically oxidized to create aldehyde groups on the sugar moieties, which can then be specifically labeled with this compound. The unique isotopic signature would then facilitate the MS-based identification of glycosylation sites across the proteome.
Interactome Analysis: By incorporating this compound into photoaffinity probes, researchers can map small molecule-protein interactions directly in their native cellular context. The probe can be delivered to cells, and upon photoactivation, it will covalently bind to interacting proteins. The BDP FL tag then serves as a handle for both enrichment and identification. nih.gov
Expansion into Materials Science and Nanotechnology Research
The robust photophysical properties and reactive handle of this compound make it an attractive component for the development of advanced functional materials and nanotechnologies. preprints.org Researchers are increasingly incorporating BODIPY dyes into various nanomaterials to create hybrid systems with tailored optical and chemical properties. mdpi.com
Emerging applications in this domain include:
Fluorescent Nanosensors: this compound can be conjugated to the surface of nanoparticles (e.g., gold nanoparticles, quantum dots, or silica (B1680970) nanoparticles). mdpi.com The nanoparticle can serve as a scaffold, and the BDP FL moiety can act as a reporter whose fluorescence may be modulated upon binding of a target analyte to the nanoparticle surface.
Functionalized Polymer Nanoparticles: The hydrazide group can be used to covalently attach the dye to polymer nanoparticles designed for bioimaging or drug delivery. nih.gov Stable encapsulation or covalent attachment prevents dye leakage, a common problem with physically entrapped dyes, leading to more reliable imaging and tracking of nanocarriers in biological systems. nih.gov
Theranostic Nanoplatforms: BODIPY dyes can be engineered to generate reactive oxygen species upon light irradiation, making them suitable for photodynamic therapy (PDT). mdpi.com this compound could be integrated into nanocarriers that also carry a therapeutic drug. The fluorescence would be used for imaging and locating the target tissue (e.g., a tumor), and subsequent light activation would trigger both PDT and potentially the release of the co-delivered drug.
| Nanomaterial Platform | This compound Role | Potential Application |
| Gold Nanoparticles | Surface-conjugated fluorescent reporter | Nanosensors for heavy metal ions or biomolecules. mdpi.com |
| Silica Nanoparticles | Covalently incorporated dye | Stable and photostable imaging agents for long-term cell tracking. |
| Polymer Nanoparticles | Covalently attached targeting/imaging ligand | Targeted drug delivery vehicles with real-time tracking capabilities. nih.gov |
| Quantum Dots (QDs) | Energy acceptor in FRET-based systems | Ratiometric nanosensors and probes for photodynamic therapy. mdpi.com |
This table outlines the integration of this compound into various nanomaterials and their potential applications in materials science and nanotechnology.
Exploration of this compound in Multi-Modal Imaging Research Techniques
Multi-modal imaging, which combines two or more imaging techniques, provides a more comprehensive understanding of biological systems by leveraging the distinct advantages of each modality. frontiersin.org For example, fluorescence microscopy offers high spatial resolution but is limited by shallow tissue penetration, whereas techniques like Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI) offer whole-body imaging capabilities but with lower resolution. nih.gov
This compound is a prime candidate for constructing multi-modal probes. Its core structure can be chemically modified to incorporate functionalities for other imaging modalities. For instance, a chelating agent for a PET radionuclide (like ⁶⁸Ga or ⁶⁴Cu) or an MRI contrast agent (like Gd³⁺) could be attached to the BODIPY scaffold, while the hydrazide group remains available for conjugation to a targeting biomolecule.
Recent advancements have shown the feasibility of:
PET/Fluorescence Probes: Researchers have successfully developed methods for the direct radiofluorination of the BODIPY core, converting a fluorescent probe into a dual PET/fluorescent agent. rsc.org This would allow for whole-body tracking of a probe via PET, followed by high-resolution microscopic or endoscopic imaging of the target tissue using the fluorescence signal.
MRI/Fluorescence Probes: Liposomes or nanoparticles can be co-loaded with an MRI contrast agent and conjugated with this compound on their surface. nih.gov This creates a probe visible by both MRI for anatomical localization and fluorescence for cellular-level detail.
Photoacoustic/Fluorescence Probes: Certain BODIPY derivatives can act as photoacoustic contrast agents. acs.orgnih.gov Engineering this compound-based probes with these properties would enable dual-modality imaging, combining the high resolution of fluorescence with the deeper tissue penetration of photoacoustic imaging.
Strategies for Enhanced Biocompatibility and In Situ Application in Complex Biological Systems
For any fluorescent probe to be effective for in vivo or in situ applications, it must exhibit high biocompatibility, including good aqueous solubility and low cytotoxicity. mdpi.com While the core BODIPY structure is relatively hydrophobic, several strategies are being developed to enhance the biocompatibility of this compound for use in complex biological systems.
Key strategies include:
PEGylation: The incorporation of polyethylene (B3416737) glycol (PEG) chains is a well-established method to improve the water solubility and biocompatibility of molecules. rsc.org Synthesizing derivatives of this compound that include PEG linkers can reduce non-specific binding to proteins and improve pharmacokinetic properties for in vivo use.
Encapsulation in Biocompatible Nanocarriers: Loading this compound into nanocarriers like liposomes or biodegradable polymer nanoparticles can shield it from the biological environment, reduce toxicity, and control its release. nih.gov The choice of carrier and the hydrophobicity of the dye are critical for ensuring stable encapsulation without premature leakage. nih.gov
Structural Modification: Research has shown that specific chemical modifications to the BODIPY core can significantly reduce cytotoxicity. rsc.org For example, creating derivatives with improved water solubility or those that are designed to be rapidly cleared from the body can enhance their safety profile for live-animal imaging. Studies on related BODIPY probes have shown that careful design can lead to compounds with excellent biocompatibility, showing high cell viability even at significant concentrations. nih.gov
By pursuing these strategies, researchers can develop this compound-based probes that are safe and effective for sophisticated applications, including long-term live-cell imaging and targeted diagnostics in whole organisms.
Q & A
Basic Research Questions
Q. How can researchers optimize the conjugation efficiency of BDP FL hydrazide with carbonyl-containing biomolecules in experimental design?
- Methodological Answer: To maximize conjugation efficiency, pre-oxidize glycoproteins or polysaccharides with sodium periodate (e.g., 1–5 mM in PBS, pH 7.4, 30 min incubation in the dark) to generate aldehydes. Use a molar ratio of 1:10 (target molecule:this compound) and incubate at 4°C for 12–16 hours. Purify conjugates via size-exclusion chromatography to remove unreacted dye. Validate efficiency using fluorescence spectroscopy (ex/em: ~505/513 nm) and SDS-PAGE .
Q. What are the critical controls to include when validating this compound-based labeling in cellular imaging?
- Methodological Answer: Include (i) a no-dye control to assess autofluorescence, (ii) a competition control with excess free hydrazide (e.g., 10 mM PEG hydrazide) to confirm specificity for carbonyl groups, and (iii) a quenching step (e.g., 50 mM Tris-HCl, pH 7.4, 1 hr) to block residual aldehydes. Use confocal microscopy with standardized laser power and gain settings to ensure reproducibility .
Q. How can researchers address solubility challenges of this compound in aqueous buffers?
- Methodological Answer: Prepare a stock solution in DMSO (≤5% final concentration) and dilute in PBS or HEPES buffer (pH 6.5–7.5). For hydrophobic targets (e.g., lipid aldehydes), include 0.1% Triton X-100 or Tween-20 to enhance solubility. Centrifuge at 15,000 × g for 5 min to remove aggregates before use .
Advanced Research Questions
Q. How should researchers resolve discrepancies in fluorescence signal quantification when using this compound in complex biological matrices (e.g., serum or tissue lysates)?
- Methodological Answer: Perform matrix normalization by spiking a known concentration of a fluorescence reference standard (e.g., Alexa Fluor 488 hydrazide). Use ImageJ’s histogram analysis to quantify signal intensity thresholds and subtract background noise from autofluorescent components (e.g., heme or collagen). Validate with LC-MS/MS to confirm target-specific labeling .
Q. What strategies can improve the detection of low-abundance glycoproteins labeled with this compound in mass spectrometry workflows?
- Methodological Answer: Combine multiple enzyme digestions (trypsin, pepsin, thermolysin) to generate overlapping glycopeptides, enhancing coverage of N-glycosylation sites. Enrich hydrazide-captured glycopeptides using hydrophilic interaction liquid chromatography (HILIC) and analyze via high-resolution tandem MS (e.g., Orbitrap). Cross-reference data with databases like UniProt to filter false positives .
Q. How can the cross-reactivity of this compound with non-target carbonyl species (e.g., lipid peroxidation byproducts) be minimized in live-cell studies?
- Methodological Answer: Pre-treat cells with 1 mM aminoguanidine (a carbonyl scavenger) for 1 hr before labeling. Use two-photon microscopy to reduce phototoxicity and limit dye activation to focal planes of interest. Validate specificity via siRNA knockdown of target glycoproteins .
Q. What computational tools are recommended for modeling the binding kinetics of this compound to aldehyde-modified proteins?
- Methodological Answer: Use molecular docking software (e.g., AutoDock Vina) with the this compound structure (PubChem CID: [retrieve from database]) and aldehyde-modified protein PDB files. Fit experimental binding data to a Langmuir isotherm model using GraphPad Prism to calculate association/dissociation constants .
Data Contradiction & Validation
Q. How to troubleshoot inconsistent staining patterns of this compound across replicate experiments?
- Methodological Answer: Standardize aldehyde generation by controlling oxidation time and temperature. Include an internal control (e.g., FITC-labeled dextran) to normalize batch-to-batch variability. Perform technical replicates using automated liquid handlers to reduce pipetting errors .
Q. What are the limitations of this compound in super-resolution microscopy compared to alternative probes (e.g., HaloTag ligands)?
- Methodological Answer: this compound’s brightness (~10,000 M⁻¹cm⁻¹) is sufficient for confocal but may require signal amplification (e.g., tyramide-FITC) for stochastic optical reconstruction microscopy (STORM). Compare with Click Chemistry-compatible probes (e.g., DBCO-Cy5) for multiplexed imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
